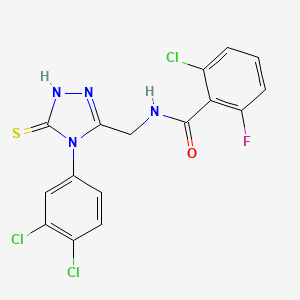

2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group. For example, the triazole ring might be formed using a click reaction, a type of reaction that rapidly produces a compound with a 1,2,3-triazole ring .科学的研究の応用

Antimicrobial Applications

Compounds structurally related to 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide have shown promising antimicrobial activities. For instance, novel heterocyclic compounds derived from related structures demonstrated significant lipase and α-glucosidase inhibition, indicating their potential as antimicrobial agents against a range of bacterial and fungal strains (Bekircan et al., 2015). Similarly, fluoro substituted benzamides, including those with thiazole and thiazolidine rings, have been identified as promising antimicrobial analogs, particularly effective against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Anticancer Applications

The research on related compounds also extends to anticancer applications, where derivatives have been synthesized for their unique mechanism of tubulin inhibition, demonstrating high potency and efficacy in inhibiting tumor growth across various cancer models. This includes the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as a class of anticancer agents, offering a novel mechanism of action by promoting tubulin polymerization without binding competitively with paclitaxel, thereby overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of compounds with similar structures, providing insights into their potential applications. For instance, the synthesis of isostructural compounds with variations in fluorophenyl groups has been reported, with detailed structural analysis through single crystal diffraction (Kariuki et al., 2021). These studies are crucial for understanding the molecular configurations that contribute to the biological activities of these compounds.

Novel Synthesis Approaches

Furthermore, innovative synthesis methods have been developed for related compounds, employing techniques such as microwave-induced synthesis for the creation of fluorobenzamides. These methods not only enhance the antimicrobial activity of the resulting compounds but also offer a more efficient synthesis process (Desai et al., 2013).

特性

IUPAC Name |

2-chloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3FN4OS/c17-9-5-4-8(6-11(9)19)24-13(22-23-16(24)26)7-21-15(25)14-10(18)2-1-3-12(14)20/h1-6H,7H2,(H,21,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTMNSKMHWGXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)